molecular formula C10H11F3N4O2S2 B2877023 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide CAS No. 2097932-95-9

3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide

Cat. No.: B2877023
CAS No.: 2097932-95-9
M. Wt: 340.34
InChI Key: NUAYDCPFUPNJKV-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a sulfonamide group, a well-known pharmacophore found in a wide range of therapeutic agents, including antibiotics, anticancer drugs, and carbonic anhydrase inhibitors . The molecule is further functionalized with a 1,2,3-triazole ring linked to a thiophene moiety; the triazole group is often employed in click chemistry and is known to contribute to favorable pharmacokinetic properties and hydrogen bonding capabilities, while the thiophene ring is a common heteroaromatic scaffold that can enhance binding affinity . A key feature of this compound is the presence of a terminal 3,3,3-trifluoropropyl chain attached to the sulfonamide. The trifluoromethyl (CF3) group is a privileged structural element in modern agrochemicals and pharmaceuticals due to its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . Research into compounds bearing the sulfonamide and trifluoromethyl groups has shown promise in various biological activities. For instance, such molecules have demonstrated potent antibacterial effects against pathogens like B. mycoides and E. coli , as well as potent anticancer activity against a panel of human cancer cell lines, in some cases exceeding the potency of reference drugs . The combination of these features makes this compound a valuable chemical tool for researchers investigating new antibacterial and anticancer agents, studying enzyme inhibition (such as dihydropteroate synthase or carbonic anhydrase), and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O2S2/c11-10(12,13)2-4-21(18,19)14-5-8-6-17(16-15-8)9-1-3-20-7-9/h1,3,6-7,14H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYDCPFUPNJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N2C=C(N=N2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group and the thiophene ring can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted thiophene or triazole derivatives.

Scientific Research Applications

3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or polymers.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole and thiophene rings can contribute to its overall bioactivity.

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamides are widely explored for their pharmacological properties. Key analogs include:

Compound Name Structural Features Molecular Formula Key Differences from Target Compound Reference
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide Phenoxy linker, trifluoromethyl group C₁₀H₁₂F₃NO₃S Lacks triazole and thiophene moieties
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)acetamide derivative Pyrazole core, chloro substituent Not Provided Replaces triazole with pyrazole; no sulfonamide

Analysis :

  • The target compound’s trifluoropropyl sulfonamide aligns with ’s analog but gains enhanced rigidity and electronic diversity via the triazole-thiophene system.
  • Pyrazole-based analogs () prioritize halogen interactions but lack sulfonamide bioactivity .

Triazole-Thiophene Hybrids

Triazole-thiophene hybrids are notable for their pharmacokinetic optimization:

Compound Name Structural Features Biological Activity Reference
Adamantyl-1,2,3-triazole-desmuramyl peptides Adamantyl group, peptide backbone Immunostimulatory activity
1-(Thiophen-2-yl)-3-(methylamino)propanol derivative Thiophen-2-yl, methylamino group Impurity in drug synthesis

Analysis :

  • Adamantyl-triazole compounds () prioritize bulky substituents for receptor binding, contrasting with the target’s sulfonamide-thiophene synergy .

Trifluoromethyl-Containing Compounds

Trifluoromethyl groups improve metabolic stability and membrane permeability:

Compound Name Structural Context Key Property Reference
3-(3,3,3-Trifluoropropylthio)propanoic acid Trifluoropropylthio chain Synthetic intermediate
Triazole chalcone derivatives Trifluoromethylphenyl groups Kinase inhibition

Analysis :

  • ’s trifluoropropylthio intermediate highlights synthetic versatility but lacks the sulfonamide’s hydrogen-bonding capacity .
  • Chalcone derivatives () leverage trifluoromethylphenyl groups for kinase selectivity, differing from the target’s triazole-thiophene scaffold .

Biological Activity

3,3,3-Trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide (CAS Number: 2097932-95-9) is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a thiophene ring, and a triazole moiety. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC₁₀H₁₁F₃N₄O₂S₂
Molecular Weight340.4 g/mol
IUPAC NameThis compound
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability. The combined presence of thiophene and triazole rings contributes to its overall bioactivity by possibly modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, triazole derivatives demonstrated IC50 values ranging from 0.02 µM to 5.19 µM against HCT116 and other cancer cell lines .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds with similar structures have exhibited activity against a range of bacterial and fungal strains. The incorporation of the thiophene moiety is believed to enhance this activity due to its electron-rich nature .

Antioxidant Properties

The antioxidant capacity of triazole-based compounds has been evaluated in several studies:

  • DPPH Radical Scavenging : Some derivatives showed promising DPPH radical scavenging activity with inhibition levels between 86.8% and 94%, indicating potential use in preventing oxidative stress-related diseases .

Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives demonstrated that the compound exhibited significant antiproliferative effects on several cancer cell lines (e.g., MDA-MB-231). The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial efficacy of triazole-containing compounds against various pathogens. Results indicated that these compounds could inhibit growth effectively at low concentrations .

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